2-Quinolinol, 7-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL is a complex organic compound that features a quinoline core substituted with a pyridyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized via the Skraup synthesis or Friedländer synthesis. The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. The pyridyl group is often introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also interact with enzymes and other proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide.
Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring.
Quinoline derivatives: Compounds like 2-methylquinoline and 4-hydroxyquinoline
Uniqueness
7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL is unique due to the combination of its structural features, which confer specific electronic and photophysical properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological molecules.
Properties
Molecular Formula |
C17H12N4O2 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
7-methyl-3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H12N4O2/c1-10-2-3-12-9-13(16(22)19-14(12)8-10)15-20-17(23-21-15)11-4-6-18-7-5-11/h2-9H,1H3,(H,19,22) |
InChI Key |
DKCBESFSVZTBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.